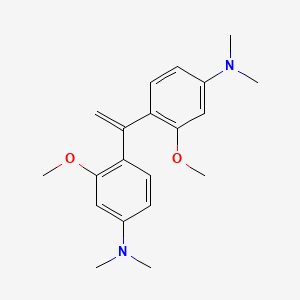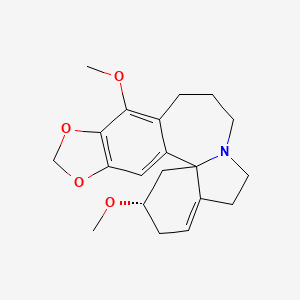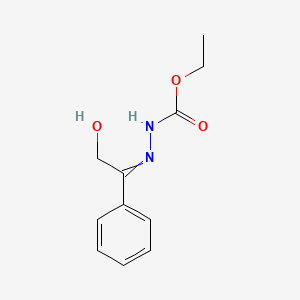![molecular formula C12H20N2O B14345615 2-[4-(Diethylamino)anilino]ethan-1-ol CAS No. 98095-74-0](/img/structure/B14345615.png)
2-[4-(Diethylamino)anilino]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Diethylamino)anilino]ethan-1-ol is an organic compound with the molecular formula C12H20N2O It is a derivative of aniline, where the aniline nitrogen is substituted with a diethylamino group and an ethan-1-ol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)anilino]ethan-1-ol typically involves the reaction of 4-nitroaniline with diethylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include:
Step 1: Nitration of aniline to form 4-nitroaniline.
Step 2: Reaction of 4-nitroaniline with diethylamine in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon to form 4-(diethylamino)aniline.
Step 3: Reaction of 4-(diethylamino)aniline with ethylene oxide to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Diethylamino)anilino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the aniline nitrogen or the ethan-1-ol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-[4-(Diethylamino)anilino]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Diethylamino)anilino]ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The ethan-1-ol group may also play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but lacks the aniline moiety.
4-(Diethylamino)aniline: Similar but lacks the ethan-1-ol group.
N,N-Diethylaniline: Lacks the ethan-1-ol group and has a different substitution pattern.
Uniqueness
2-[4-(Diethylamino)anilino]ethan-1-ol is unique due to the presence of both the diethylamino and ethan-1-ol groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
98095-74-0 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-[4-(diethylamino)anilino]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)12-7-5-11(6-8-12)13-9-10-15/h5-8,13,15H,3-4,9-10H2,1-2H3 |
Clé InChI |
XNOKRKBHQHOILZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




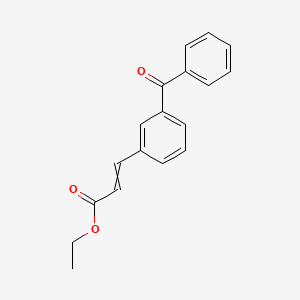
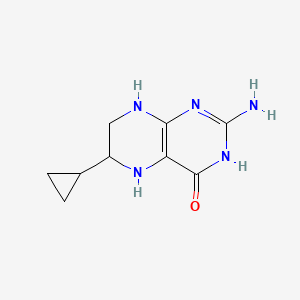
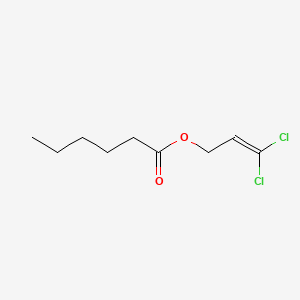
![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)

![Methyl 5-carbamoyl-3,6,6-trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14345582.png)


